2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Overview
Description
“2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide” is an organic compound that belongs to the class of acetamides . It has a molecular weight of 241.72 . The IUPAC name for this compound is 2-chloro-N-ethyl-N-(4-methoxybenzyl)acetamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide” is 1S/C12H16ClNO2/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
-
Pharmacological Activities
- Field : Medicinal Chemistry
- Application : The compound is a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications .
- Methods : Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .
- Results : The literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could enhance life quality .
-
Synthesis of Calixarene Amides
- Field : Organic Chemistry
- Application : The compound, also known as N, N-diethylchloroacetamide (DECA), could be used in the preparation of calixarene amides .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
- Acetochlor Synthesis
- Field : Industrial Chemistry
- Application : The compound is used in the synthesis of Acetochlor, a widely used herbicide .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXQWKYGXFVAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.